4-Hydrazinylphenyl pivalate hydrochloride
Overview
Description
4-Hydrazinylphenyl pivalate hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 g/mol . It is a derivative of pivalic acid and is often used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylphenyl pivalate hydrochloride typically involves the reaction of 4-hydrazinylphenol with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride can further optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylphenyl pivalate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalyst
Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Hydrazinylphenyl pivalate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and phenols.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Hydrazinylphenyl pivalate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also serve as a protecting group, stabilizing reactive intermediates during chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Dipivefrine: A pivalate ester of epinephrine used in the treatment of open-angle glaucoma.
Pivenfrine: A similar compound to dipivefrine, though not widely marketed.
Uniqueness
4-Hydrazinylphenyl pivalate hydrochloride is unique due to its specific structure and reactivity. Its ability to act as a protecting group and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(4-hydrazinylphenyl) 2,2-dimethylpropanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-11(2,3)10(14)15-9-6-4-8(13-12)5-7-9;/h4-7,13H,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQIADUGILCEPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)NN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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